6-Chloromelatonin 6-Chloromelatonin N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide is a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 63762-74-3
VCID: VC0004158
InChI: InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
SMILES: Array
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

6-Chloromelatonin

CAS No.: 63762-74-3

Cat. No.: VC0004158

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

6-Chloromelatonin - 63762-74-3

Specification

CAS No. 63762-74-3
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Standard InChI Key LUINDDOUWHRIPW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl

Introduction

Chemical Identity and Physicochemical Properties

6-Chloromelatonin (CAS 63762-74-3) is a chloro-substituted derivative of melatonin, characterized by the addition of a chlorine atom at the 6-position of the indole ring. Its molecular formula is C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}, with a molecular weight of 266.723 g/mol . The compound’s structure enhances its binding affinity to melatonin receptors while conferring resistance to enzymatic degradation, a limitation of natural melatonin .

Table 1: Physicochemical Properties of 6-Chloromelatonin

PropertyValue
Molecular FormulaC13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}
Molecular Weight266.723 g/mol
Density1.272 g/cm³
Boiling Point536.7°C at 760 mmHg
Flash Point278.4°C
LogP (Partition Coefficient)2.899
Melting PointNot Available
SolubilityCompatible with organic solvents (e.g., DMSO, ethanol)

The compound’s high lipophilicity (LogP = 2.899) facilitates blood-brain barrier penetration, making it suitable for central nervous system studies . Its stability under standard laboratory conditions (-20°C storage) ensures reliability in experimental settings .

Pharmacological Profile and Mechanism of Action

6-Chloromelatonin exhibits nanomolar affinity for human melatonin receptors, with preferential binding to the MT₂ subtype. Binding assays using recombinant receptors reveal pKᵢ values of 8.9–9.1 for MT₁ and 9.77 for MT₂ . This selectivity contrasts with melatonin, which shows comparable affinity for both subtypes.

Preclinical Research Findings

In Vitro Studies

In JEG-3 and BeWo choriocarcinoma cells, 6-chloromelatonin (10 pM–10 μM) dose-dependently inhibits forskolin-stimulated human chorionic gonadotropin (hCG-β) secretion, suggesting a role in regulating placental hormone production . This effect is mediated via MT₁ receptor activation, as evidenced by receptor blockade studies .

In Vivo Studies

Rodent models demonstrate that 6-chloromelatonin (0.5 mg/kg) increases 6-sulfatoxymelatonin excretion, a biomarker of melatonin receptor activation . Notably, the compound shortens sleep latency in insomniac rats without altering sleep architecture, supporting its potential as a hypnotic agent .

Dose (mg)Reduction in Sleep Latency vs. Placebop-value
2031%p=0.0082p = 0.0082
5032%p=0.0062p = 0.0062
10041%p<0.0001p < 0.0001

Subjective reports corroborated these findings, with participants noting faster sleep onset at 50 mg (p=0.035p = 0.035) and 100 mg (p=0.0198p = 0.0198) .

Current Status and Future Directions

  • Neuroprotective Applications: MT₂ activation mitigates oxidative stress in neurodegenerative models .

  • Circadian Rhythm Disorders: Phase III trials for non-24-hour sleep-wake disorder.

  • Synthetic Derivatives: Halogen-substituted analogs with improved blood-brain barrier permeability.

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